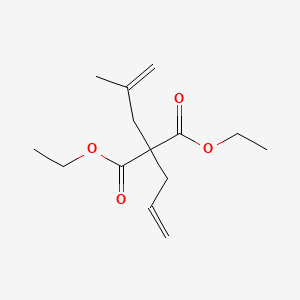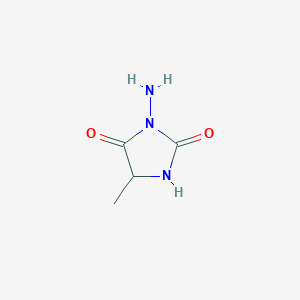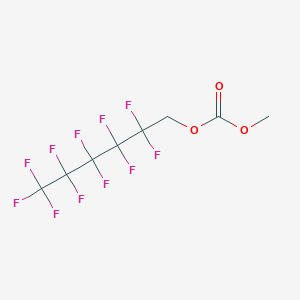
Diethyl2-allyl-2-(2-methylallyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-allyl-2-(2-methylallyl)malonate is an organic compound with the molecular formula C14H22O4 It is a diester of malonic acid, featuring two ester groups and two distinct allyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-allyl-2-(2-methylallyl)malonate typically involves a multi-step process:
-
Alkylation of Malonic Ester: : The initial step involves the alkylation of diethyl malonate with allyl bromide in the presence of a strong base such as sodium ethoxide. This reaction introduces the first allyl group.
CH2(COOEt)2+CH2=CHCH2Br→CH2(COOEt)2CH2CH=CH2
-
Second Alkylation: : The second step involves the alkylation of the intermediate product with 2-methylallyl bromide under similar conditions to introduce the second allyl group.
CH2(COOEt)2CH2CH=CH2+CH2=C(CH3)CH2Br→CH2(COOEt)2CH2CH=CH2CH2C(CH3)=CH2
Industrial Production Methods
In an industrial setting, the synthesis of Diethyl 2-allyl-2-(2-methylallyl)malonate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-allyl-2-(2-methylallyl)malonate undergoes various types of chemical reactions, including:
-
Oxidation: : The allyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
-
Reduction: : The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C).
-
Substitution: : The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Sodium ethoxide, alkyl halides
Major Products Formed
Epoxides: Formed from the oxidation of allyl groups.
Diols: Formed from the oxidation of allyl groups.
Saturated Derivatives: Formed from the reduction of allyl groups.
Substituted Esters: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, Diethyl 2-allyl-2-(2-methylallyl)malonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It serves as a model substrate for understanding the mechanisms of these biochemical processes.
Medicine
Diethyl 2-allyl-2-(2-methylallyl)malonate has potential applications in medicinal chemistry, particularly in the design of prodrugs. Its ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-allyl-2-(2-methylallyl)malonate involves its reactivity towards various chemical reagents. The allyl groups can participate in electrophilic addition reactions, while the ester groups can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which stabilize the transition states and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Lacks the allyl groups, making it less reactive in certain types of reactions.
Diethyl 2-allylmalonate: Contains only one allyl group, offering different reactivity and applications.
Diethyl 2-(2-methylallyl)malonate: Contains only one 2-methylallyl group, providing unique reactivity compared to the di-allyl derivative.
Uniqueness
Diethyl 2-allyl-2-(2-methylallyl)malonate is unique due to the presence of both allyl and 2-methylallyl groups. This dual functionality allows for a broader range of chemical transformations and applications, making it a versatile compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
5309-50-2 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
diethyl 2-(2-methylprop-2-enyl)-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C14H22O4/c1-6-9-14(10-11(4)5,12(15)17-7-2)13(16)18-8-3/h6H,1,4,7-10H2,2-3,5H3 |
Clé InChI |
SBCXXCUHJQSEFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=C)(CC(=C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B12087839.png)

![ethyl[(1-methyl-1H-indol-7-yl)methyl]amine](/img/structure/B12087842.png)


![1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one](/img/structure/B12087871.png)
![3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B12087875.png)

![(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12087884.png)


